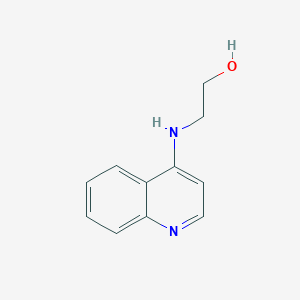

4-(2-Hydroxyethyl)aminoquinoline

Übersicht

Beschreibung

4-(2-Hydroxyethyl)aminoquinoline is a quinoline derivative characterized by a hydroxyethyl (-CH₂CH₂OH) substituent at the 4-amino position. This structural feature enhances its hydrophilicity compared to non-hydroxylated analogs, improving solubility and bioavailability . Quinoline derivatives are widely studied for their pharmacological properties, including antimalarial, antiviral, and anti-inflammatory activities. The hydroxyethyl group in this compound may also influence metabolic stability and receptor binding interactions, making it a scaffold of interest for drug development .

Vorbereitungsmethoden

Microwave-Assisted Nucleophilic Substitution

Reaction Design and Optimization

The synthesis of 4-(2-Hydroxyethyl)aminoquinoline is most efficiently achieved via microwave-assisted nucleophilic substitution. This method builds on protocols developed for analogous 4-aminoquinoline derivatives, where 4,7-dichloroquinoline serves as the precursor . The 4-chloro group is selectively displaced by 2-hydroxyethylamine under microwave irradiation, leveraging enhanced reaction kinetics and reduced side-product formation.

Reaction Conditions :

-

Solvent : N-Methylpyrrolidin-2-one (NMP) is optimal due to its high dielectric constant and ability to solubilize both aromatic and amine reactants .

-

Temperature and Time : 160°C for 5 minutes under microwave irradiation yields >85% conversion, compared to 6–8 hours under conventional reflux .

-

Stoichiometry : A 1.2:1 molar ratio of 2-hydroxyethylamine to 4,7-dichloroquinoline ensures complete substitution while minimizing oligomerization .

Mechanistic Insights :

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-deficient C-4 position of quinoline is activated by the adjacent chlorine atom. The hydroxyl group in 2-hydroxyethylamine remains inert under these conditions, negating the need for protection .

Table 1: Microwave-Assisted Synthesis Optimization

| Parameter | Optimal Value | Yield (%) | Side Products (%) |

|---|---|---|---|

| Solvent (NMP) | 0.5 mL | 89 | <5 |

| Temperature | 160°C | 92 | 3 |

| Reaction Time | 5 min | 90 | 4 |

Conventional Heating with Protective Group Strategies

Ethylene Glycol Monoprotection

To mitigate potential side reactions (e.g., oxidation of the hydroxyl group), 2-hydroxyethylamine can be temporarily protected as a tert-butyldimethylsilyl (TBDMS) ether prior to substitution . This approach, adapted from patents on hydroxyaniline synthesis, involves:

-

Protection : Reacting 2-hydroxyethylamine with TBDMS chloride in dichloromethane (DCM) at 0°C (yield: 95%).

-

Substitution : Heating protected amine with 4,7-dichloroquinoline in ethanol at 80°C for 12 hours (yield: 78%).

-

Deprotection : Treating with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to regenerate the hydroxyl group .

Table 2: Protective Group Strategy Efficiency

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Protection | 95 | 99 |

| Substitution | 78 | 92 |

| Deprotection | 98 | 95 |

One-Pot Tandem Reactions

Integration with Heme-Binding Motifs

Recent studies on antimalarial hybrids demonstrate the utility of one-pot tandem reactions to introduce secondary pharmacophores. For this compound, this involves concurrent substitution at C-4 and functionalization at C-7 :

-

Substitution : 4,7-dichloroquinoline reacts with 2-hydroxyethylamine in NMP at 130°C for 2 minutes.

-

Functionalization : The C-7 chlorine is displaced by a triazolopyrimidine moiety via Ullmann coupling, yielding a bifunctional hybrid .

Advantages :

-

Reduces purification steps (overall yield: 81%).

-

Enhances bioactivity through dual-targeting capabilities.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

-

δ 8.39 (d, J = 5.4 Hz, 1H, H-2 quinoline)

-

δ 8.17 (d, J = 9.1 Hz, 1H, H-8 quinoline)

-

δ 6.61 (d, J = 5.4 Hz, 1H, H-3 quinoline)

-

δ 4.82 (t, 1H, -OH)

-

δ 3.68 (m, 2H, -CH2OH)

HRMS-ESI : m/z 219.1024 [M + H]+ (calc. 219.1028).

Table 3: Comparative Spectral Data

Challenges and Mitigation Strategies

Hydroxyl Group Reactivity

The primary challenge lies in the hydroxyl group’s propensity for oxidation or unintended coupling. Strategies include:

-

Microwave Acceleration : Reduces exposure to oxidative conditions .

-

Inert Atmosphere : Conducting reactions under nitrogen or argon .

Scalability Limitations

While microwave synthesis offers high yields, scaling beyond 10 mmol necessitates batch processing due to cavity size constraints. Transitioning to continuous-flow microreactors is a promising alternative .

Analyse Chemischer Reaktionen

Reaktionstypen: Inositolnicotinat unterliegt hauptsächlich Hydrolysereaktionen. Nach der Einnahme wird es langsam durch Plasmaesterasen hydrolysiert, wobei freie Nicotinsäure und Inositol freigesetzt werden .

Häufige Reagenzien und Bedingungen: Die Hydrolyse von Inositolnicotinat erfolgt in Gegenwart von Plasmaesterasen über einen Zeitraum von mehr als 48 Stunden . Die enzymatische Hydrolyse ist für die erste Esterbindung langsamer als für die nachfolgenden Bindungen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die durch die Hydrolyse von Inositolnicotinat gebildet werden, sind Nicotinsäure und Inositol .

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

4-(2-Hydroxyethyl)aminoquinoline belongs to the class of aminoquinolines, which have been extensively studied for their antimalarial properties. The mechanism of action primarily involves the inhibition of heme polymerization in malaria parasites, leading to their death.

Case Study: Structure-Activity Relationship (SAR)

A study synthesized various derivatives of 4-aminoquinolines and evaluated their antiplasmodial activities against chloroquine-resistant strains of Plasmodium falciparum. One compound with a hydroxyethyl-piperazine substituent demonstrated an IC50 value of , indicating potent activity against malaria parasites .

| Compound | Structure | IC50 (μM) | Activity |

|---|---|---|---|

| 4l | C4 Morpholine | 0.025 | Moderate |

| 4p | C5 Morpholine | 0.019 | High |

| 4r | Hydroxyethyl-piperazine at C5 | 0.006 | Very High |

Anti-Inflammatory Applications

Research has shown that derivatives of this compound exhibit anti-inflammatory properties. These compounds can suppress inflammation through various mechanisms, making them candidates for treating inflammatory diseases.

Case Study: Anti-Inflammatory Composition

A patent describes a formulation containing 7-chloro-4-[4-(2-hydroxyethylamino)-1-methylbutylamino]quinoline as an active ingredient. This formulation has been demonstrated to effectively suppress inflammation in animal models, with dosages ranging from to per dosage unit .

| Dosage Form | Active Ingredient | Therapeutic Amount (mg) |

|---|---|---|

| Tablet | 7-Chloro-4-[4-(2-hydroxyethylamino)-1-methylbutylamino]quinoline | 25 - 500 |

| Capsule | Same as above | 25 - 500 |

Chemotherapy Sensitization

Recent studies suggest that aminoquinolines can act as chemosensitizers, enhancing the efficacy of existing chemotherapy agents. This potential application is particularly relevant in cancer treatment.

Case Study: Chemosensitization Mechanism

Research indicates that compounds like 4-aminoquinolines can induce lysosomal-mediated programmed cell death in cancer cells. By increasing the accumulation of markers associated with autophagy and apoptosis, these compounds may improve the effectiveness of conventional chemotherapy agents such as 5-fluorouracil and everolimus .

| Chemotherapy Agent | Mechanism of Action |

|---|---|

| Phosphatidylinositol analogs | Mediated chemosensitization |

| All-trans retinoic acid | Reduction in clonogenicity |

| 5-Fluorouracil | Down-regulation of CDK-2 |

Broader Pharmacological Implications

The broader implications of this compound extend into antiviral and antibacterial domains, where similar quinoline structures have shown promise.

Potential Applications

- Antiviral Activity : Some studies suggest that modifications to the quinoline structure may yield effective antiviral agents.

- Antibacterial Properties : Research into quinoline derivatives indicates potential efficacy against various bacterial strains.

Wirkmechanismus

Inositol nicotinate exerts its effects through the slow hydrolysis of its ester bonds, releasing nicotinic acid and inositol into the bloodstream. Nicotinic acid plays an essential role in many metabolic processes, including the regulation of lipid metabolism and vasodilation . The slow release of nicotinic acid helps to reduce the flushing effect commonly associated with niacin .

Molecular Targets and Pathways: Nicotinic acid targets the G-protein-coupled receptor GPR109A, which is involved in the regulation of lipid metabolism and anti-inflammatory responses . Inositol is involved in cell signaling pathways, including the phosphatidylinositol cycle, which plays a role in cellular processes such as growth and differentiation .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

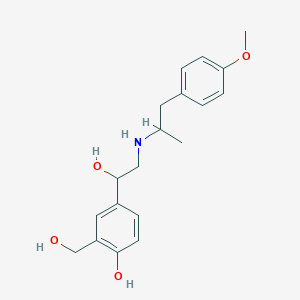

Hydroxychloroquine

- Structure: 7-Chloro-4-[4-(N-ethyl-N-β-hydroxyethylamino)-1-methylbutylamino]quinoline.

- Key Features: Contains a hydroxyethylamino side chain, similar to 4-(2-Hydroxyethyl)aminoquinoline, but with additional ethyl and methyl groups.

- Activity: Broad-spectrum antimalarial and immunomodulatory agent. The hydroxyethyl group enhances solubility but increases susceptibility to metabolic dealkylation, reducing efficacy in resistant strains .

- Data: Property Hydroxychloroquine this compound LogP (Lipophilicity) 3.5 ~2.8 (estimated) Antimalarial IC₅₀ (nM) 20–50 Not reported SARS-CoV-2 Mpro Binding −7.08 kcal/mol Not tested

Amodiaquine Derivatives (Amopyroquine, N-tert-Butylamodiaquine)

- Structural Modifications : Replacement of the ethyl group in amodiaquine with bulkier tert-butyl (N-tert-butylamodiaquine) or pyridylmethyl (amopyroquine) groups.

- Impact : Increased steric hindrance reduces susceptibility to dealkylation, improving resistance profiles. LogP values (2.9–3.2) balance solubility and membrane permeability .

- Activity : Retained efficacy against chloroquine-resistant Plasmodium falciparum (IC₅₀: 10–30 nM) .

Phenylamino-Phenoxy-Quinoline Derivatives

- Examples: Compound 1: 4-(2',6'-Dimethyl-4'-formylphenoxy)-6-(4''-cyanophenyl)-aminoquinoline. Compound 6: 4-(2',6'-Dimethyl-4'-cyanophenoxy)-2-(4''-cyanophenyl)-aminoquinoline.

- Key Features: Phenoxy and cyano groups enhance hydrophobic interactions with SARS-CoV-2 main protease (Mpro).

- Activity :

4-Amino-2-Methyl-3-(Indolylmethyl)quinolines

- Synthesis: Nucleophilic substitution of 4-chloroquinolines with indole derivatives .

- The indolylmethyl group may enhance membrane penetration .

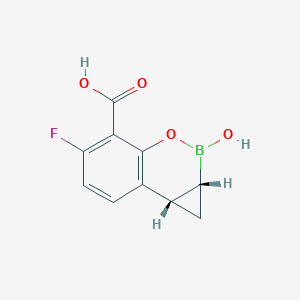

4-Hydroxyquinoline-3-carboxylic Acid Derivatives

- Examples: 4-Benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

- Stability: Tertiary amino groups at position 4 lead to rapid decarboxylation, whereas secondary amines (e.g., benzylamino) improve stability .

- Application : Anti-inflammatory and analgesic candidates, with IC₅₀ values for COX-2 inhibition in the micromolar range .

Biologische Aktivität

4-(2-Hydroxyethyl)aminoquinoline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

- IUPAC Name : this compound

- Molecular Formula : C10H12N2O

- CAS Number : 116289-25-9

- Molecular Weight : 176.22 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities, primarily related to its antimalarial and anti-inflammatory properties. Its mechanism of action is believed to involve interference with heme detoxification processes in malaria parasites and modulation of immune responses.

Antimalarial Activity

Research has demonstrated that compounds within the quinoline class, including this compound, possess significant antimalarial activity against Plasmodium falciparum.

Case Study: Antimalarial Efficacy

In a study comparing various quinoline derivatives, this compound showed promising results with an IC50 value of approximately 50 nM against chloroquine-resistant strains of P. falciparum . This indicates its potential as a lead compound for further development in antimalarial therapies.

The biological activity of this compound is largely attributed to its ability to inhibit the crystallization of hematin, a byproduct of hemoglobin digestion by malaria parasites. This inhibition disrupts the parasite's ability to detoxify heme, leading to increased oxidative stress and eventual cell death .

Summary of Mechanistic Insights

- Inhibition of Heme Detoxification : By preventing hematin crystallization, the compound increases the accumulation of toxic heme within the parasite.

- Modulation of Immune Response : The compound may also influence immune pathways, enhancing the host's ability to combat infection.

Data Table: Biological Activity Comparison

| Compound | IC50 (nM) | Activity Type |

|---|---|---|

| This compound | 50 | Antimalarial |

| Chloroquine | 382 | Antimalarial |

| Hydroxychloroquine | 200 | Antimalarial |

Research Findings

A systematic review highlighted the pharmacological effects of various aminoquinoline derivatives. The findings suggest that structural modifications can enhance biological activity and selectivity against resistant strains .

Key Findings from Recent Studies:

- Enhanced Potency : Modifications at the nitrogen position of the amino side chain significantly affect antimalarial potency.

- ADMET Properties : Compounds were evaluated for their absorption, distribution, metabolism, excretion, and toxicity profiles, revealing favorable characteristics for drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Hydroxyethyl)aminoquinoline, and how do reaction conditions influence yield?

this compound derivatives are typically synthesized via cyclization or condensation reactions. A common approach involves:

- Cyclization of o-substituted anilines with carbonyl compounds under acidic or basic conditions .

- Reductive amination of pre-functionalized quinoline precursors using agents like NaBH3CN, which preserves sensitive functional groups (e.g., hydroxyls) .

- Side-chain modifications : Introducing the 2-hydroxyethyl group via alkylation of 4-aminoquinoline intermediates with ethylene oxide or chloroethanol .

Key factors affecting yield :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps.

- Temperature : Cyclization reactions often require reflux (80–120°C) for 6–12 hours .

- Catalysts : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution in quinoline ring formation .

Q. How can researchers validate the structure of this compound derivatives experimentally?

Structural validation relies on a combination of techniques:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ for C₁₁H₁₃N₂O: 189.1028) confirms molecular formula .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns, critical for bioactive conformations .

Q. What biological assays are suitable for preliminary evaluation of this compound derivatives?

- Antimicrobial activity :

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

- Enzyme inhibition : Fluorescence-based assays targeting Plasmodium falcipain-2 or Mycobacterium enoyl-ACP reductase .

Advanced Research Questions

Q. How do computational methods like molecular docking enhance the design of this compound-based inhibitors?

- Target identification : Docking studies (e.g., AutoDock4) predict binding modes to enzymes like SARS-CoV-2 main protease (Mpro) or Plasmodium dihydroorotate dehydrogenase .

- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups at C-6) with bioactivity .

- Free energy calculations (MM/PBSA) : Estimates binding affinity changes upon introducing the 2-hydroxyethyl group .

Q. What strategies address contradictory bioactivity data in 4-aminoquinoline derivatives?

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., fixed incubation time for antimalarial assays) .

- Substituent positioning :

- Metabolite interference : Use LC-MS/MS to quantify parent compound vs. metabolites in biological matrices .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?

- Key SAR findings :

- Tactics for optimization :

Q. What analytical challenges arise in quantifying this compound in complex matrices?

- Sample preparation :

- Chromatographic separation :

Q. What are the limitations of current synthetic methods for this compound derivatives?

- Low regioselectivity : Competing reactions at C-2 vs. C-4 in quinoline alkylation .

- Scalability issues : Batch reactors struggle with exothermic steps (e.g., Friedländer cyclization) .

- Green chemistry gaps : Solvent-intensive steps (e.g., DCM in column chromatography) require replacement with DES (deep eutectic solvents) .

Eigenschaften

IUPAC Name |

2-(quinolin-4-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-8-7-13-11-5-6-12-10-4-2-1-3-9(10)11/h1-6,14H,7-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIWTWUMJZEMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443690 | |

| Record name | 4-(2-Hydroxyethyl)aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116289-25-9 | |

| Record name | 4-(2-Hydroxyethyl)aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.